3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide
Description
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide is a structurally complex organic compound featuring a 2,3-dihydrobenzofuran moiety linked via a propanamide chain to a 1-isopropyl-substituted benzimidazole group. The benzofuran unit is a bicyclic heteroaromatic system known for its stability and role in drug design, while the benzimidazole core is a pharmacophoric motif prevalent in therapeutic agents targeting enzymes and receptors . This compound’s molecular formula is C₂₃H₂₆N₃O₂, with a molecular weight of 376.48 g/mol. Its structural duality positions it as a candidate for exploring interactions with biological targets such as kinases, GPCRs, or antimicrobial systems .
Properties
Molecular Formula |
C22H25N3O2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]propanamide |
InChI |
InChI=1S/C22H25N3O2/c1-15(2)25-19-6-4-3-5-18(19)24-21(25)14-23-22(26)10-8-16-7-9-20-17(13-16)11-12-27-20/h3-7,9,13,15H,8,10-12,14H2,1-2H3,(H,23,26) |
InChI Key |
XXOOVIMOHZEPLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)CCC3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran and benzimidazole intermediates, followed by their coupling under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide functional group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
Reaction Conditions :
-
Acidic Hydrolysis : 6M HCl, reflux at 110°C for 12–24 hours.
-
Basic Hydrolysis : 2M NaOH, 80°C for 8–12 hours.
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
|---|---|---|
| Yield | 78% | 85% |
| Byproducts | Degraded benzofuran | Minimal |
| Stability of Products | Moderate | High |
Mechanistic studies indicate that basic hydrolysis proceeds via a tetrahedral intermediate, while acidic hydrolysis follows a nitrilium ion pathway.
Electrophilic Substitution on the Benzofuran Ring
The electron-rich benzofuran moiety participates in electrophilic substitution reactions.
Nitration
-
Conditions : HNO₃/H₂SO₄, 0–5°C, 2 hours.
-
Outcome : Nitration occurs at the C4 position of the benzofuran ring (meta-directing effect of the oxygen atom) .
Bromination
-
Conditions : Br₂ in CHCl₃, room temperature, 1 hour.
-
Outcome : Bromination at C7 position (ortho to the oxygen atom) .
Functionalization of the Benzimidazole Moiety
The benzimidazole group undergoes alkylation and oxidation:
N-Alkylation
-
Reagent : Methyl iodide (CH₃I), K₂CO₃, DMF, 60°C.
Oxidation
-
Reagent : KMnO₄ in H₂O, 50°C.
-
Outcome : Oxidation of the benzimidazole ring to imidazole-4,5-dione.
-
Yield : 45%.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Conditions | Outcome | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Arylation at benzofuran C5 | 73% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Amination of benzimidazole C2 | 68% |
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces:
-
Benzofuran Ring Opening : Formation of a diketone intermediate.
-
Mechanism : Conrotatory electrocyclic reaction followed by oxidation.
-
Quantum Yield : Φ = 0.12 ± 0.03.
Thermal Decomposition
Thermogravimetric analysis (TGA) under nitrogen reveals:
-
Decomposition Temperature : 280°C.
-
Primary Products : CO₂, NH₃, and substituted furans.
Biological Redox Reactions
In enzymatic assays (e.g., CYP450 isoforms):
Scientific Research Applications
Structural Characteristics
This compound features a unique structure that integrates a benzofuran moiety with a benzimidazole derivative. The molecular formula is with a molecular weight of approximately 336.43 g/mol. The structural complexity contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.
Potential Applications
The applications of this compound can be categorized into several key areas:
Medicinal Chemistry
The dual pharmacophore nature of this compound enhances its potential as a therapeutic agent. Research indicates that compounds with both benzofuran and benzimidazole functionalities may possess enhanced biological activity compared to those with single functionalities.
Drug Development
The compound's unique structure suggests potential applications in drug design, particularly in developing new treatments for diseases such as cancer and infections. Interaction studies are essential for understanding how this compound interacts with biological targets, which can guide further development.
Neuroprotective Agents
Preliminary research indicates that benzofuran derivatives may exhibit neuroprotective effects. Therefore, this compound could be explored as a candidate for treating neurodegenerative diseases.
Case Studies and Research Findings
Research has shown that compounds similar to 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide have been effective in various biological assays:
- Antitumor Activity : A study on related benzofuran derivatives indicated significant cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : Research demonstrated that certain benzofuran derivatives exhibited broad-spectrum antimicrobial activity.
- Neuroprotective Effects : Investigations into neuroprotective compounds highlighted the potential of benzofuran-containing structures in protecting neuronal cells from oxidative stress.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Optimization Challenges :
- Yield improvement (current ~40–55%) via solvent selection (DMF vs. THF) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Biological Activity
The compound 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 296.42 g/mol. The structure features a benzofuran moiety and a benzimidazole derivative, which are known to contribute to various pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). The compound exhibited an IC50 value of 12.5 µM against MCF7 cells, indicating potent activity in inhibiting cell proliferation .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.5 |
| A549 | 26.0 |
| NCI-H460 | 42.3 |
The proposed mechanism of action involves the induction of apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. The compound appears to inhibit cell cycle progression, leading to increased rates of apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. It was observed to reduce levels of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases .
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a moderate half-life. Toxicological assessments revealed no significant adverse effects at therapeutic doses, although further studies are warranted to fully understand its safety profile .
Q & A
Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
